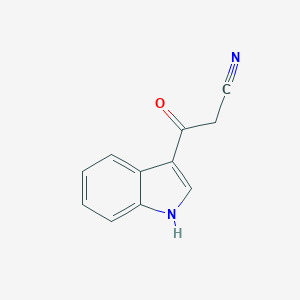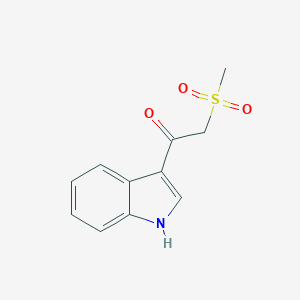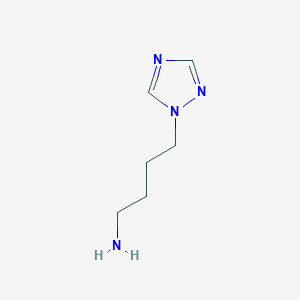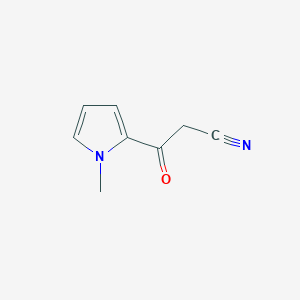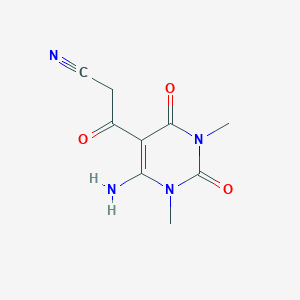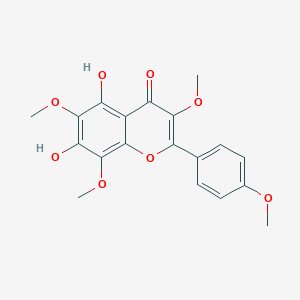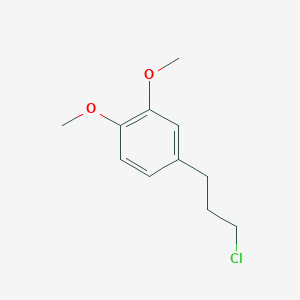
4-(3-Chloropropyl)-1,2-dimethoxybenzene
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(3-Chloropropyl)-1,2-dimethoxybenzene often involves intricate chemical reactions. While specific details on this compound's synthesis were not identified, related research on the oxidation of 2-Chloro-1,4-dimethoxybenzene by lignin peroxidase presents a context for understanding potential synthesis pathways involving chloro- and methoxy-substituted benzene derivatives (Teunissen et al., 1998). These processes typically engage in radical formation and oxidative reactions indicative of complex synthetic routes.
Molecular Structure Analysis
Investigations into the molecular structure of related dimethoxybenzene compounds, such as the study of 1,3-dimethoxybenzene by gas-phase electron diffraction and quantum chemical calculations, reveal insights into the conformational properties and geometric parameters (Dorofeeva et al., 2010). These studies highlight the significance of planar conformations and the orientation of substituent groups in influencing molecular structure.
Chemical Reactions and Properties
Chemical reactions involving dimethoxybenzene derivatives showcase a variety of reactivity patterns. For example, the electrosynthesis of poly(1,3-dimethoxybenzene) demonstrates the polymerization potential of such compounds and their resultant structural and electrical properties (Martínez et al., 1998). These reactions are indicative of the versatile chemical behavior of dimethoxybenzene derivatives.
Physical Properties Analysis
The physical properties of dimethoxybenzene derivatives, such as those studied through the crystal and molecular structure analyses, reveal detailed information about bond lengths, angles, and molecular orientations (Goodwin et al., 1950). These parameters are crucial for understanding the compound's physical characteristics and potential intermolecular interactions.
Chemical Properties Analysis
The chemical properties of related compounds, such as the synthesis and photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, provide insights into the fluorescence and electronic properties of dimethoxybenzene derivatives (Shimizu et al., 2011). These studies highlight the influence of substituents on the electronic structure and photophysical behavior of the molecules.
科学的研究の応用
Photosensitive Protecting Groups
A review article discusses the application of photosensitive protecting groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, in synthetic chemistry. These groups show promise for future developments, highlighting the potential utility of related chemical compounds in synthetic applications (Amit, Zehavi, & Patchornik, 1974).
Brominated Flame Retardants
Another review summarizes the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods. This research area's growing application calls for further studies on the environmental fate and toxicity of such compounds, which might include derivatives or related chemicals like 4-(3-Chloropropyl)-1,2-dimethoxybenzene (Zuiderveen, Slootweg, & de Boer, 2020).
Herbicide Toxicity
Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has rapidly advanced. This includes a scientometric review that provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, suggesting an area where compounds like 4-(3-Chloropropyl)-1,2-dimethoxybenzene could potentially have applications, particularly in understanding the impact of similar chemicals on health and the environment (Zuanazzi, Ghisi, & Oliveira, 2020).
特性
IUPAC Name |
4-(3-chloropropyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYVXUTXJLHKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564529 | |
| Record name | 4-(3-Chloropropyl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropropyl)-1,2-dimethoxybenzene | |
CAS RN |
110406-97-8 | |
| Record name | 4-(3-Chloropropyl)-1,2-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110406-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloropropyl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




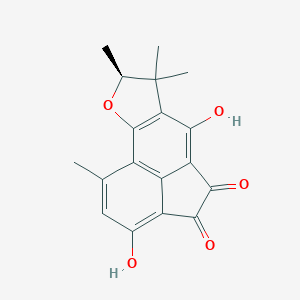
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)

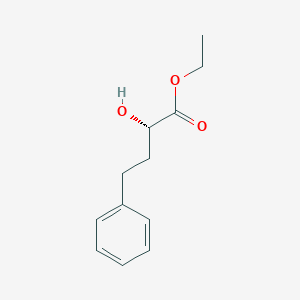
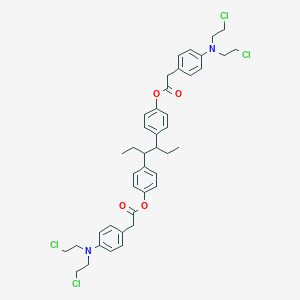
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)
